3-Methylazetidin-3-ol
Overview
Description
3-Methylazetidin-3-ol is a heterocyclic organic compound with the molecular formula C4H9NO. It is a four-membered ring structure containing nitrogen and an alcohol functional group.
Biochemical Analysis
Biochemical Properties
3-Methylazetidin-3-ol plays a significant role in biochemical reactions due to its ability to form complexes with metal ions, which can be used in the preparation of catalysts The hydroxyl group in this compound allows it to participate in hydrogen bonding, which can influence its interactions with biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively studied. Its potential to form complexes with metal ions suggests that it could influence cell signaling pathways and gene expression by acting as a catalyst in biochemical reactions
Molecular Mechanism
At the molecular level, this compound exerts its effects through its hydroxyl group, which can form hydrogen bonds with other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to form complexes with metal ions also plays a crucial role in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound should be stored in a dark place, sealed in a dry environment, and kept in a freezer at temperatures below -20°C to maintain its stability
Metabolic Pathways
Its interaction with enzymes and cofactors can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its ability to form complexes with metal ions This property can affect its localization and accumulation in specific cellular compartments
Subcellular Localization
Its ability to form hydrogen bonds and complexes with metal ions suggests that it may be directed to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylazetidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylazetidine with 3-hydroxypropanal. Another method includes the preparation from corresponding β-amino acids according to Loewe’s procedure . The reaction conditions typically involve the use of solvents like methanol and catalysts such as palladium hydroxide on carbon .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like hydrogenation and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .
Scientific Research Applications
3-Methylazetidin-3-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-Methylazetidin-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Methylazetidin-3-ol: This compound has a similar structure but differs in the position of the methyl group.
3-Methylazetidin-3-ol hydrochloride: This is the hydrochloride salt form of this compound, which has different solubility and stability properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both a nitrogen atom and an alcohol group. This combination of features makes it a versatile compound in synthetic chemistry and a valuable intermediate in various chemical reactions .
Properties
IUPAC Name |
3-methylazetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLAEUFQUOXALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468266 | |
Record name | 3-methylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256931-54-1 | |
Record name | 3-methylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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